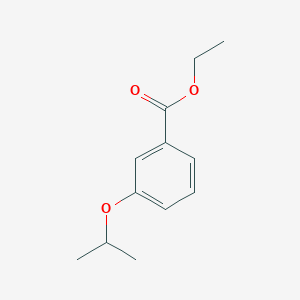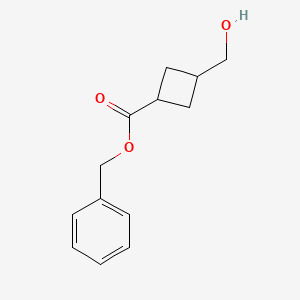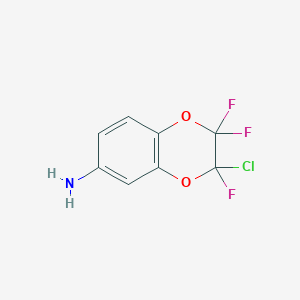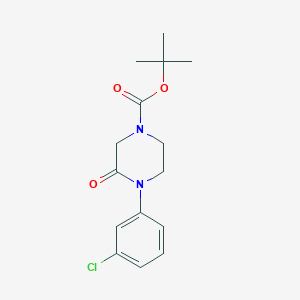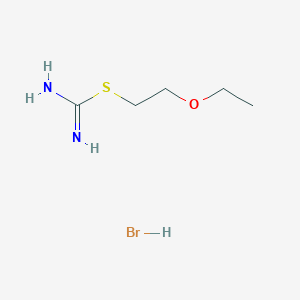
1-(氨基甲酰硫代)-2-乙氧基乙烷氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a carbamimidoylsulfanyl group attached to an ethoxyethane backbone, with a hydrobromide salt form. This compound is of interest due to its unique chemical structure and potential reactivity.
科学研究应用
1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
安全和危害
未来方向
准备方法
The synthesis of 1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide typically involves the reaction of ethoxyethane derivatives with carbamimidoyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Synthetic Route:
Starting Materials: Ethoxyethane derivatives, carbamimidoyl chloride, base (e.g., sodium hydroxide), hydrobromic acid.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production: In an industrial setting, the synthesis may involve continuous flow reactors to optimize yield and purity, with stringent quality control measures to ensure consistency.
化学反应分析
1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols).
Major Products:
- Sulfoxides and sulfones from oxidation.
- Amines from reduction.
- Various substituted derivatives from nucleophilic substitution.
相似化合物的比较
1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide can be compared with other similar compounds, such as:
1-(Carbamimidoylsulfanyl)-2-methoxyethane hydrobromide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1-(Carbamimidoylsulfanyl)-2-propoxyethane hydrobromide: Contains a propoxy group, which may affect its solubility and biological activity.
1-(Carbamimidoylsulfanyl)-2-butoxyethane hydrobromide: The butoxy group provides increased hydrophobicity, potentially altering its interaction with biological targets.
Uniqueness: 1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.
属性
IUPAC Name |
2-ethoxyethyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS.BrH/c1-2-8-3-4-9-5(6)7;/h2-4H2,1H3,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBGNQFZGKYMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC(=N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
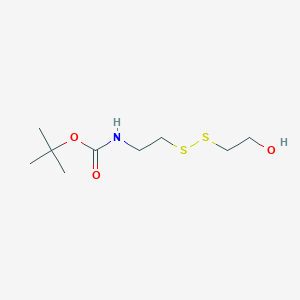
![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B6327360.png)
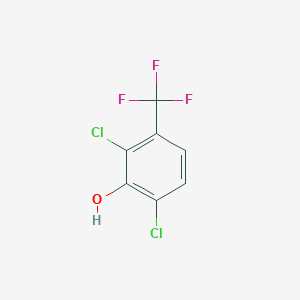
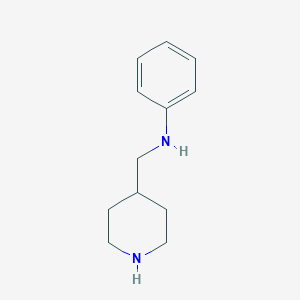
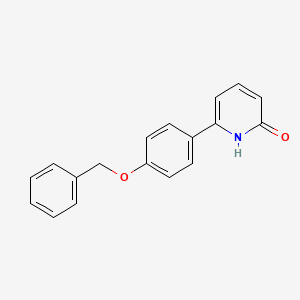
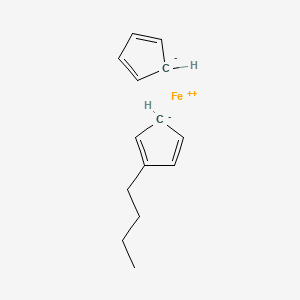
![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)
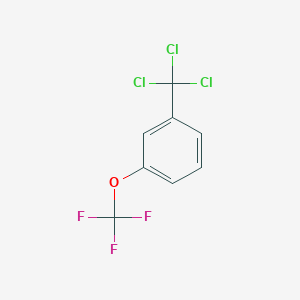
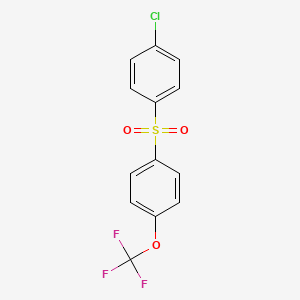
![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
